molecular formula C18H19ClF3N3S B13098089 1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

Cat. No.: B13098089
M. Wt: 401.9 g/mol
InChI Key: DCWKYNYKMCCWAE-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea typically involves the reaction of 4-butylaniline with 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: Halogenated or alkylated aromatic compounds

Scientific Research Applications

1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butylphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(4-Butylphenyl)-3-((3-chloro-5-methyl)pyridin-2-yl)methyl)thiourea
  • 1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)phenyl)methyl)thiourea

Uniqueness

1-(4-Butylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea stands out due to the presence of both the butylphenyl and trifluoromethylpyridinyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19ClF3N3S

Molecular Weight

401.9 g/mol

IUPAC Name

1-(4-butylphenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea

InChI

InChI=1S/C18H19ClF3N3S/c1-2-3-4-12-5-7-14(8-6-12)25-17(26)24-11-16-15(19)9-13(10-23-16)18(20,21)22/h5-10H,2-4,11H2,1H3,(H2,24,25,26)

InChI Key

DCWKYNYKMCCWAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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